molecular formula C12H14N2O2 B123606 (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane CAS No. 151860-16-1

(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

Cat. No. B123606
M. Wt: 218.25 g/mol
InChI Key: GJYNUKYVXIQGQH-FOSCPWQOSA-N
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Description

“(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane” is a compound with the molecular formula C12H14N2O2 . It is a type of azabicyclohexane, a class of organic compounds that contain a nitrogen atom as part of a bicyclic structure .

Scientific Research Applications

Synthesis and Structural Analysis

Synthetic Pathways and Derivatives :

  • The synthesis of tris- and monoprotected derivatives of 1-amino-3-azabicyclo[3.1.0]hexane has been achieved through intramolecular reductive cyclopropanation, yielding compounds with potential for further chemical modification and study in various fields, including medicinal chemistry and materials science (Gensini et al., 2002).

Chiral Bicyclic Azetidine Derivatives :

  • Research into the synthesis of chiral bicyclic azetidine derivatives has led to the development of novel compounds with potential applications in asymmetric synthesis and drug discovery. These derivatives showcase the structural versatility and potential of the azabicyclo[3.1.0]hexane framework for generating bioactive molecules with defined stereochemistry (Barrett et al., 2002).

Biological Applications

Neuropathic Pain Treatment :

  • Compounds derived from 3N-substituted-azabicyclo[3.1.0]hexane have been identified as inhibitors of T-type calcium channels, showing promise in the treatment of neuropathic pain. This application demonstrates the potential of azabicyclo[3.1.0]hexane derivatives in the development of novel therapeutics for managing pain (Kim & Nam, 2016).

Chemical and Material Science Applications

Stereoselective Synthesis :

  • Advances in the stereoselective synthesis of 1-iodo- or 1-phenylselenenyl-2-aryl-3-azabicyclo[3.1.0]hexane demonstrate the compound's utility in generating structurally complex and stereochemically defined molecules. These methodologies can be applied in the synthesis of natural products and in the development of materials with novel properties (Fu & Huang, 2008).

Antimalarial and Anticancer Activities

Antimalarial Activities :

  • Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities, highlighting the potential of azabicyclo[3.1.0]hexane derivatives in the development of new antimalarial agents (Ningsanont et al., 2003).

Safety And Hazards

The compound is listed as an irritant . Other safety precautions and hazard statements are provided , including the need to handle under inert gas, protect from moisture, and avoid contact with air due to the potential for a violent reaction and possible flash fire .

properties

IUPAC Name

(1S,5R)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-14(16)12-10-7-13(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+,12?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJYNUKYVXIQGQH-FOSCPWQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2[N+](=O)[O-])CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2[N+](=O)[O-])CN1CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60436907
Record name (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane

CAS RN

151860-16-1
Record name (1R,5S)-3-benzyl-6-nitro-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60436907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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